molecular formula C11H12N4OS B2876149 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2178773-49-2

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No. B2876149
CAS RN: 2178773-49-2
M. Wt: 248.3
InChI Key: MUDAHGPZRVWQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a chemical compound that is widely used in scientific research. It is a member of the azetidine family of compounds, which are known for their ability to modulate the activity of various biological pathways.

Scientific Research Applications

Antifungal Applications

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, a derivative of triazole, has demonstrated significant antifungal properties. A study by Massa et al. (1992) synthesized derivatives of this compound and found potent in vitro antifungal activity against Candida albicans and other Candida species (Massa et al., 1992).

Antimicrobial and Antitumoral Properties

Gomha et al. (2018) explored the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which included derivatives of triazole compounds. These derivatives displayed mild antimicrobial activities and were also suggested for further exploration in antitumoral applications (Gomha et al., 2018).

Synthesis and Pharmaceutical Applications

Tornøe et al. (2002) described the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, producing 1,4-substituted [1,2,3]-triazoles. This method is compatible with solid-phase peptide synthesis and is significant for pharmaceutical applications, especially in drug design and synthesis (Tornøe et al., 2002).

Role in Synthesis of Novel Compounds

Movassagh and Navidi (2013) focused on the synthesis of sulfur-containing 1,4-disubstituted-1,2,3-triazoles, which are noteworthy for their diverse biological activities. The study emphasized the utility of these compounds in synthesizing other biologically active substances (Movassagh & Navidi, 2013).

Antibacterial Activity

Tehranchian et al. (2005) synthesized a series of 1-[1,2,4-triazol-3-yl] derivatives that exhibited in vitro antimicrobial activity against bacteria like Staphylococcus aureus and Bacillus subtilis, showcasing the potential of triazole derivatives in antibacterial treatments (Tehranchian et al., 2005).

properties

IUPAC Name

2-thiophen-3-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-12-2-3-13-15/h1-4,8,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDAHGPZRVWQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

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